N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-4-3-5-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-7-6-10-18(11-16)31-2/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJTDARQIZYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via sulfonation of the indole ring using propylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with the Chlorinated Phenyl Group: The final step involves the coupling of the chlorinated phenyl group with the indole derivative using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Examples from European Patent EP 2023/40 :
- Compounds such as N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea feature dual sulfonyloxy groups on aromatic rings.
- Activity : These derivatives are hypothesized to act as prodrugs or kinase inhibitors due to their hydrolytically labile sulfonyloxy groups .
Fluorinated Urea Analogues
N-[3-[[2,3-Dihydro-2-oxo-3-(1H-pyrrol-2-ylmethylene)-1H-indol-6-yl]amino]-4-methylphenyl]-N'-[2-fluoro-5-(trifluoromethyl)phenyl]-urea:
- Structure : Contains a fluorinated phenyl group and a pyrrole-substituted indole.
- Molecular Weight : 535.49 g/mol (C₂₈H₂₁F₄N₅O₂) .
- Comparison: The trifluoromethyl and fluorine substituents enhance metabolic stability and binding affinity, similar to the chloro-methyl group in the target compound.
Pharmacological and Chemical Insights
- Sulfonyl vs. Acetyl Groups : The propylsulfonyl group in the target compound may improve aqueous solubility compared to JNJ-5207787’s acetyl group, which is more lipophilic .
- Halogenation Effects: The 3-chloro-2-methylphenyl group likely enhances receptor binding through hydrophobic and van der Waals interactions, a feature absent in non-halogenated agrochemical ureas .
- Urea Linkage: The urea scaffold provides hydrogen-bond donor/acceptor sites, critical for interacting with polar residues in biological targets, contrasting with acrylamide- or carboxamide-based analogues .
Data Table: Comparative Analysis of Urea Derivatives
Biological Activity
N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, with CAS number 1115900-99-6, is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3S2 |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 1115900-99-6 |
Synthesis
The synthesis of this compound involves standard organic chemistry techniques including coupling reactions that link the urea moiety with the indole derivative. Specific synthetic pathways are often tailored to enhance yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay to determine IC50 values.
Key Findings:
- The compound demonstrated an IC50 value of approximately against A549 cells.
- Comparative analysis with positive controls like sorafenib revealed similar potency, suggesting potential as a lead compound in anticancer drug development.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : The compound interferes with critical signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in target cancer cells.
- Targeting BRAF Pathway : Molecular docking studies indicate potential interactions with BRAF protein, a key player in many cancers.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antiproliferative Effects :
- Conducted on A549 and HCT-116 cell lines.
- Results showed significant inhibition compared to untreated controls.
- The study concluded that structural modifications could enhance potency.
-
Molecular Docking Study :
- Investigated binding affinity to BRAF.
- Found that specific functional groups within the compound facilitate strong interactions with the active site of BRAF, indicating a promising therapeutic target.
Q & A
Q. What are the optimized synthetic routes for N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea?
The synthesis typically involves coupling an isocyanate with a substituted amine. For example:
- React 3-chloro-2-methylphenyl isocyanate with 1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-amine under inert conditions (e.g., dichloromethane or toluene) using a base like triethylamine to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization improves yield. Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing side products like bis-urea derivatives .
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonyl group at indole-N1, chloro-methylphenyl moiety) .
- HPLC : Purity assessment (≥98% by reverse-phase HPLC with UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₂₁ClN₃O₃S, expected [M+H]⁺ 418.09) .
Q. What solvent systems are suitable for solubility and stability studies?
- Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays.
- Stability in aqueous buffers (pH 4–8) should be tested via UV-Vis or LC-MS to assess hydrolysis of the urea bond under physiological conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use the crystal structure of target proteins (e.g., kinases, GPCRs) to model binding. The sulfonyl group may form hydrogen bonds with catalytic residues, while the chloro-methylphenyl moiety occupies hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS or AMBER) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., ATPase inhibition for kinase targets) .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with bioassays .
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
Q. What mechanistic studies elucidate its role in modulating oxidative stress pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
